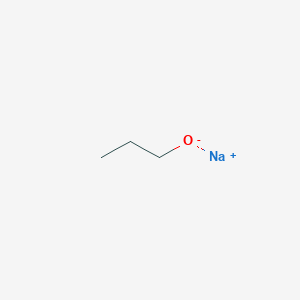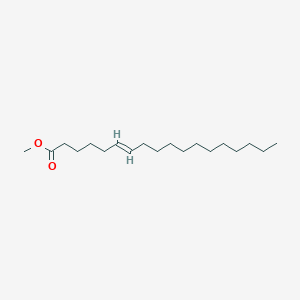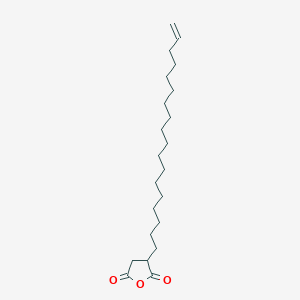
2,5-Furandione, dihydro-3-(octadecen-1-yl)-
描述
“2,5-Furandione, dihydro-3-(octadecen-1-yl)-” is an organic compound . It is also known by other names such as “3-(1-Octadecen-1-yl)dihydro-2,5-furandione” and has a CAS number of 28777-98-2 . It is a UVCB substance, meaning that it is a substance of Unknown or Variable composition, Complex reaction products, or Biological materials .
Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 466.8±34.0 °C at 760 mmHg, and a flash point of 211.3±22.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 16 freely rotating bonds . The compound has a polar surface area of 43 Å2, a polarizability of 41.8±0.5 10-24 cm3, and a molar volume of 356.2±3.0 cm3 .科学研究应用
Quantification in Ambient Aerosol
Furandiones, including 2,5-furandione derivatives, are identified as products of the photooxidation of volatile organic compounds (VOCs) like toluene, contributing significantly to secondary organic aerosol (SOA) formation. A novel gas chromatography-mass spectrometry method has been developed for the quantitative analysis of furandiones in fine particulate matter. This method facilitates accurate measurements of furandiones in ambient aerosol, which is critical for evaluating their role as tracers for anthropogenic SOA and assessing potential health impacts (Al-Naiema, Roppo, & Stone, 2017).
Antimicrobial Activity
The synthesis of various furandione derivatives through the Wittig reaction has demonstrated that some compounds exhibit notable antimicrobial activity against standard strains of Staphylococcus aureus and Escherichia coli. This suggests potential applications of 2,5-furandione derivatives in developing new antimicrobial agents (Igidov et al., 2013).
Synthesis Techniques
Innovative synthesis techniques have been developed for dihydro-2,3-furandiones, showing the versatility of these compounds in chemical synthesis. These methods expand the toolkit available for the creation of furandione-based compounds, potentially leading to new materials or chemical entities with unique properties (Hata, Morishita, Akutsu, & Kawamura, 1991).
Photochromic Properties
Furandione derivatives have also been explored for their photochromic properties, indicating their potential in developing new materials for optical storage, sensors, and switches. The synthesized compounds show high stability to photodegradation and possess fluorescent properties, highlighting the multifunctional use of furandiones in advanced material science (Rybalkin et al., 2014).
SOA Formation by Reactive Condensation
Studies on the role of furandiones and aldehydes in secondary organic aerosol formation have provided insights into atmospheric chemistry. The research demonstrates how these compounds contribute to particle growth in the presence of humidity, enhancing our understanding of air quality and the environmental impact of anthropogenic activities (Koehler, Fillo, Ries, Sanchez, & De Haan, 2004).
属性
IUPAC Name |
3-[(E)-octadec-1-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h17-18,20H,2-16,19H2,1H3/b18-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYAKFYASWYOEB-ISLYRVAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,5-Furandione, dihydro-3-(octadecen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,5-Furandione, dihydro-3-(octadecen-1-yl)- | |
CAS RN |
28777-98-2, 19024-74-9 | |
| Record name | 2,5-Furandione, dihydro-3-(octadecen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, dihydro-3-(1-octadecenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



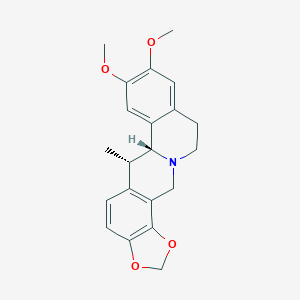
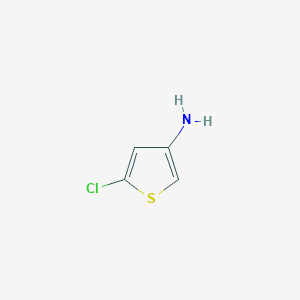
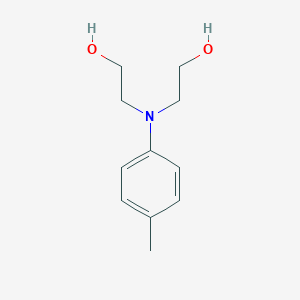
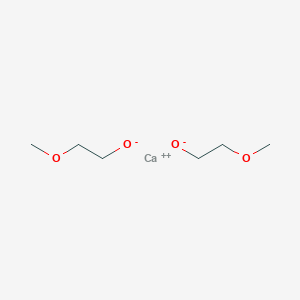
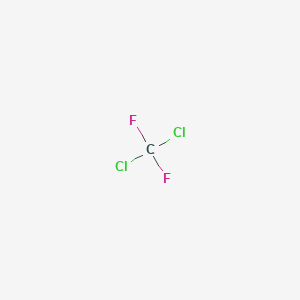
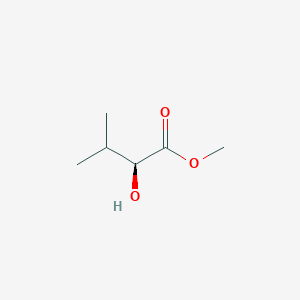

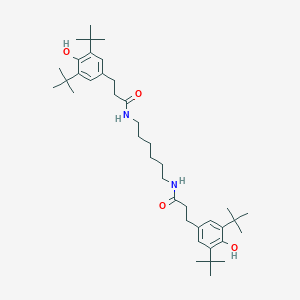

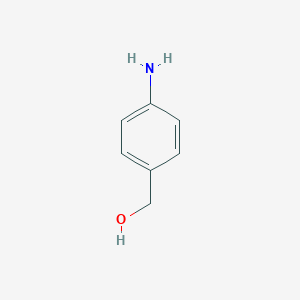
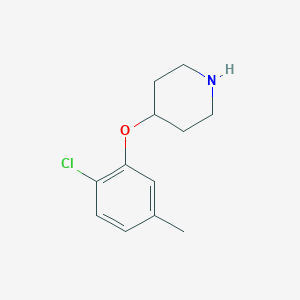
![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)
